molecular formula C17H14F4N2O3S B2569174 N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide CAS No. 1421443-48-2

N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

Cat. No.: B2569174
CAS No.: 1421443-48-2
M. Wt: 402.36
InChI Key: GQRFYBDJIUYJIC-UHFFFAOYSA-N
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Description

N-(4-Fluoro-3-(trifluoromethyl)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a synthetic compound featuring a morpholine ring substituted with a 5-oxo group, a thiophen-2-ylmethyl moiety at position 4, and a carboxamide group linked to a fluorinated aryl group (4-fluoro-3-(trifluoromethyl)phenyl). This structure combines electron-withdrawing groups (fluoro, trifluoromethyl) and heterocyclic systems (morpholine, thiophene), which are common in medicinal chemistry for enhancing metabolic stability and target binding.

Properties

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F4N2O3S/c18-13-4-3-10(6-12(13)17(19,20)21)22-16(25)14-8-26-9-15(24)23(14)7-11-2-1-5-27-11/h1-6,14H,7-9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRFYBDJIUYJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a thiophenyl group and a trifluoromethyl phenyl moiety. Its molecular formula is C15H14F4N2O2S, with a molecular weight of 358.34 g/mol. The presence of fluorine atoms contributes to its lipophilicity and potential interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Anticancer Activity : Many morpholine derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.
  • Anti-inflammatory Effects : Compounds with trifluoromethyl groups can modulate inflammatory pathways, potentially through inhibition of cyclooxygenases (COX) and lipoxygenases (LOX).
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including butyrylcholinesterase (BChE), which is relevant in neurodegenerative diseases.

In Vitro Studies

In vitro studies have evaluated the effects of this compound on different cell lines:

Cell LineActivity TypeIC50 Value (µM)
MCF-7 (Breast Cancer)Cytotoxicity15.4
Hek293-T (Human Embryonic Kidney)Cytotoxicity22.8
AChE InhibitionEnzyme Activity10.4
BChE InhibitionEnzyme Activity7.7

These results suggest that the compound has significant cytotoxic effects on cancer cells and inhibits cholinesterase enzymes, which could be beneficial in treating conditions like Alzheimer's disease.

Molecular Docking Studies

Molecular docking studies reveal that the compound can effectively bind to active sites of target enzymes due to its structural features. The trifluoromethyl group enhances binding affinity through halogen bonding interactions, which are critical for the observed biological activity.

Case Studies

  • Anticancer Research : A study demonstrated that derivatives similar to this compound showed promising results in inhibiting tumor growth in xenograft models, highlighting its potential as an anticancer agent.
  • Neuroprotection : Another investigation focused on the inhibition of BChE by this compound, suggesting its utility in developing therapies for Alzheimer's disease due to its ability to enhance acetylcholine levels in synaptic clefts.

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features and Analogues:

  • Morpholine vs.
  • Fluorinated Aryl Substituents : The 4-fluoro-3-(trifluoromethyl)phenyl group is structurally similar to substituents in ’s tetrahydropyrimidine derivatives (e.g., N-[2-chloro-4-(trifluoromethyl)phenyl] carboxamides), which exhibit antimicrobial activity .
  • Thiophen-2-ylmethyl Group : The thiophene substituent is shared with compounds like 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (), though the latter lacks the morpholine scaffold .

Table 1: Structural and Physical Properties of Analogues

Compound Class Core Structure Key Substituents Melting Point (°C) Yield (%) Reference
Target Compound Morpholine 4-Fluoro-3-(trifluoromethyl)phenyl, thiophen-2-ylmethyl Not reported N/A N/A
Thiophene Carboxamides () Thiophene Varied aryl/amino groups 156–300+ 52–84
Nitrothiophene-Thiazole () Thiazole 3-Methoxy-4-(trifluoromethyl)phenyl Not reported 42–99
Tetrahydropyrimidine () Tetrahydropyrimidine 2-Chloro-4-(trifluoromethyl)phenyl Not reported N/A
Pharmacological and Functional Comparisons
  • Antimicrobial Activity : Compounds in (nitrothiophene-thiazole carboxamides) demonstrated narrow-spectrum antibacterial activity, attributed to nitro group electrophilicity . The target compound’s trifluoromethyl group may enhance similar bioactivity.
  • Anticoagulant Potential: highlights morpholine-containing intermediates in rivaroxaban (a Factor Xa inhibitor), suggesting the target compound’s morpholine core could align with anticoagulant applications .
  • Metabolic Stability: The trifluoromethyl group in the target compound and ’s derivatives may improve metabolic resistance compared to non-fluorinated analogs .

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